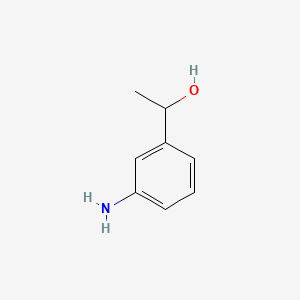

1-(3-Aminophenyl)ethanol

描述

Overview of Substituted Phenylethanol Compounds in Organic Synthesis

Substituted phenylethanol compounds, a class to which 1-(3-Aminophenyl)ethanol belongs, are pivotal in organic synthesis. These molecules consist of a phenylethanol backbone with various functional groups attached to the phenyl ring. This structural motif is found in numerous natural products and synthetic compounds with significant biological activity.

The versatility of substituted phenylethanols stems from the reactivity of the hydroxyl group and the potential for functional group transformations on the aromatic ring. They serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, they can be starting materials for the production of styrenes, which are important monomers in the polymer industry. The synthesis of 1,3-diphenyl-1-propanol compounds, for example, can utilize p-substituted 1-phenylethanol (B42297) as a raw material. google.com

The general synthetic utility of alcohol compounds like phenylethanols is high because they are widely available and can be catalytically transformed in a single step to desired products. google.com This efficiency makes them attractive targets for methods development in organic chemistry.

Significance of the Amino and Hydroxyl Functionalities in this compound

The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the phenyl ring of this compound imparts unique chemical properties and reactivity. These functional groups are crucial for its interaction with other molecules and its role as a synthetic intermediate. cymitquimica.com

The amino group, being a primary aromatic amine, can undergo a variety of chemical reactions. It can be acylated, alkylated, and diazotized, providing pathways to a wide range of derivatives. The basicity of the amino group also allows it to participate in acid-base reactions and to be protonated, which can influence the compound's solubility and reactivity.

The hydroxyl group, a secondary alcohol, can be oxidized to a ketone, esterified, or etherified. Its ability to act as a hydrogen bond donor and acceptor is significant, particularly in biological contexts where it can interact with enzymes and receptors. The dual functionality of having both groups allows for a wider array of chemical transformations compared to analogs with only one of these groups, making it a versatile compound in organic synthesis. For instance, the BOC-protected version of the amino group provides stability and controlled reactivity for various chemical transformations in pharmaceutical research and organic synthesis. apolloscientific.co.uk

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H11NO nih.gov |

| Molecular Weight | 137.18 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 2454-37-7 nih.gov |

| Appearance | White to cream or pale yellow to pale brown crystals or crystalline powder thermofisher.com |

| Melting Point | 66-69 °C chemsrc.com |

Stereochemical Considerations in this compound Research

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as two different stereoisomers. This chirality is a critical aspect of its chemistry and applications.

This compound exists as a pair of enantiomers: (R)-1-(3-aminophenyl)ethanol and (S)-1-(3-aminophenyl)ethanol. chemspider.comsigmaaldrich.com Enantiomers are non-superimposable mirror images of each other and often exhibit different biological activities. A mixture containing equal amounts of both enantiomers is called a racemic mixture.

The separation of these enantiomers, or their synthesis in an enantiomerically pure form, is crucial for many applications, especially in the pharmaceutical industry. The purity of a single enantiomer in a sample is often expressed as enantiomeric excess (ee). High chiral purity is essential as the undesired enantiomer may be inactive or even cause harmful side effects.

The synthesis of a single, specific enantiomer of a chiral compound is known as enantioselective synthesis. This field is of paramount importance in the pharmaceutical and agrochemical industries because the biological activity of a chiral molecule is often dependent on its stereochemistry. acs.org One enantiomer may fit into a biological target like an enzyme or receptor perfectly, leading to the desired therapeutic or pesticidal effect, while the other enantiomer may not fit or may bind to a different target, leading to unwanted effects. nih.gov

For example, optically active haloalcohols are useful as materials for the synthesis of drugs and agrochemicals that need to be optically active. google.com The enantioselective synthesis of chiral amines, in particular, has seen significant advances, often employing transition metal-catalyzed asymmetric hydrogenation. acs.org The synthesis of enantiomerically pure α-amino acids and their derivatives is of great importance in pharmaceutical chemistry. acs.org For instance, the asymmetric reduction of a precursor ketone is a common strategy to produce a single enantiomer of an alcohol like (S)-1-(3-nitrophenyl)ethanol, which can then be converted to the corresponding amine. This highlights the general strategies that can be applied to produce enantiomerically pure this compound for specialized applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKNDHZQPGMLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031386 | |

| Record name | 1-(3-Aminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2454-37-7, 201939-72-2 | |

| Record name | 3-(1-Hydroxyethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2454-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, m-amino-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2454-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2454-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Aminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S)-1-(3-aminophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 1 3 Aminophenyl Ethanol

Reactions at the Amino Group

The primary aromatic amine group is nucleophilic and serves as a versatile handle for various derivatization reactions, including acylation, condensation, and diazotization.

The amino group of 1-(3-aminophenyl)ethanol readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This acylation is frequently employed as a protection strategy in multi-step syntheses. organic-chemistry.orglibretexts.org By converting the nucleophilic amino group into a less reactive amide, other parts of the molecule can be modified without interference from the amine. organic-chemistry.org

Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc). tcichemicals.com The choice of protecting group depends on its stability under various reaction conditions and the specific methods required for its removal. For instance, the Boc group is stable under basic conditions but is easily removed with acid, while the Fmoc group is removed by secondary amines like piperidine. organic-chemistry.orgtcichemicals.com

Table 3: Acylation and Protection of the Amino Group

| Reactant | Reagent | Product | Purpose |

|---|---|---|---|

| This compound | Acetic Anhydride or Acetyl Chloride | N-(3-(1-Hydroxyethyl)phenyl)acetamide | Protection of the amino group |

As a primary amine, this compound can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, which are also known as Schiff bases. ekb.egwikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of the characteristic azomethine (–C=N–) group is a key feature of this transformation. ekb.eg

These reactions are typically reversible and are often driven to completion by removing the water that is formed, for instance, by azeotropic distillation. wikipedia.org The resulting Schiff bases are stable compounds with applications in various fields, including the synthesis of metal complexes and biologically active molecules. nih.gov

Table 4: Condensation Reaction to Form Schiff Bases

| Reactants | Conditions | Product Type |

|---|---|---|

| This compound + Aldehyde (R-CHO) | Acid or Base Catalysis, often with removal of water | N-(Substituted-benzylidene)-3-(1-hydroxyethyl)aniline (Schiff Base) |

The aromatic primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. lumenlearning.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). lumenlearning.com

The resulting arenediazonium salt is a highly valuable synthetic intermediate because the dinitrogen moiety (N₂) is an excellent leaving group. masterorganicchemistry.comlibretexts.org This allows the diazonium group to be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. lumenlearning.commasterorganicchemistry.com These transformations provide a powerful method for introducing a range of functional groups onto the aromatic ring that are often difficult to install by other means.

Table 5: Diazotization and Subsequent Transformations

| Reaction Step | Reagents | Intermediate/Product |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5 °C | 3-(1-Hydroxyethyl)benzenediazonium chloride |

| Subsequent Transformations | ||

| Sandmeyer Reaction | CuCl / CuBr / CuCN | 1-(3-Chloro- or 3-Bromo- or 3-Cyano-phenyl)ethanol |

| Schiemann Reaction | HBF₄, then heat | 1-(3-Fluorophenyl)ethanol |

| Hydrolysis | Warm water (H₂O) | 3-(1-Hydroxyethyl)phenol |

| Reduction | Hypophosphorous acid (H₃PO₂) | 1-Phenylethanol (B42297) |

Complexation and Coordination Chemistry of this compound Derivatives

Derivatives of this compound are of particular interest in coordination chemistry due to their ability to form stable complexes with various metal ions. The reactivity of the amino group allows for the synthesis of Schiff bases and other ligands whose coordination behavior has been extensively studied.

Ligand Properties in Metal Complexation

The coordinating behavior of ligands derived from this compound is dictated by the donor atoms available for binding with a metal center. The amino and hydroxyl groups of the parent molecule can act as coordination sites. More commonly, the amino group is derivatized to create more complex ligands, such as Schiff bases, which introduce additional donor atoms like imine nitrogen and other functionalities.

For instance, a Schiff base synthesized from 3-aminoacetophenone (a direct precursor to this compound), namely N-(2,2-[1-(3-aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide (aehb), acts as a bidentate ligand. In its complexes with Ni(II), Cu(II), and Cd(II), it coordinates through the azomethine nitrogen atom and the amide group's oxygen atom. This coordination forms a stable five-membered ring structure with the metal ion. Spectroscopic and magnetic measurements of such complexes often suggest an octahedral geometry, with the remaining coordination sites occupied by water molecules or other ligands. orientjchem.org

Potentiometric Studies on Metal-Ligand Complex Formation

Potentiometric titration is a key technique used to investigate the formation and stability of metal complexes in solution. tpu.ru It allows for the determination of stoichiometry and the calculation of stability constants for the complexes formed between a ligand and a metal ion.

Studies on the Schiff base aehb with Ni(II), Cu(II), and Cd(II) ions were conducted using potentiometric titration at various temperatures. researchgate.net The titration curves for the ligand in the presence of metal ions show a significant drop in pH compared to the free ligand, indicating the release of protons upon complex formation. This data is used to calculate the proton-ligand and metal-ligand stability constants.

The stability of metal complexes is quantified by their formation constants (K) or stability constants (log K). ignited.in Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide deeper insight into the spontaneity and nature of the complexation reaction. researchgate.net A negative ΔG° indicates a spontaneous reaction, while the signs of ΔH° and ΔS° reveal whether the reaction is exothermic or endothermic and how the system's disorder changes.

Table 1: Thermodynamic Parameters for Metal Complex Formation with aehb in 40% Aqueous Dioxane at 300 K

| Metal Ion | log K₁ | log K₂ | -ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|---|

| Ni(II) | 6.55 | 5.80 | 70.47 | 10.45 | 269.73 |

| Cu(II) | 7.10 | 6.25 | 76.18 | 12.19 | 294.56 |

| Cd(II) | 5.95 | 5.25 | 63.91 | 9.20 | 243.70 |

Data sourced from potentiometric studies on N-(2,2-[1-(3-aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide (aehb). researchgate.net

The surrounding medium can significantly affect the stability of metal-ligand complexes. acs.org Changes in solvent polarity or the presence of micelles can alter the solvation of ions and ligands, thereby influencing the thermodynamic parameters of complexation.

The complexation of the Schiff base aehb with Ni(II), Cu(II), and Cd(II) was studied in different media: 40% aqueous dioxane, a nonionic surfactant (Triton X-100), and an anionic surfactant (LABS). researchgate.net It was observed that the stability constants of the metal complexes are higher in the aqueous dioxane mixture compared to the micellar media. This suggests that the dioxane-water medium, having a lower dielectric constant, favors the formation of more stable complexes. researchgate.net

Role in Heterocyclic Ring System Synthesis

The bifunctional nature of this compound, containing both a nucleophilic amino group and a reactive secondary alcohol, makes it a valuable precursor for the synthesis of various heterocyclic ring systems. The amino group can participate in condensation and cyclization reactions, while the alcohol group can be eliminated to form a vinyl group for other transformations.

Prominent examples of heterocycles that can be synthesized from aniline (B41778) derivatives like this compound include quinolines and benzodiazepines. The Friedländer annulation, for instance, involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. A variation of this allows for the synthesis of quinolines from 2-aminobenzyl alcohols and ketones. mdpi.com Similarly, 1,5-benzodiazepines are readily synthesized through the acid-catalyzed condensation of o-phenylenediamines with two equivalents of a ketone. researchgate.netscialert.net The aminophenyl structure of this compound makes it a suitable substrate for analogous synthetic strategies to form these important heterocyclic scaffolds.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds in a highly stereospecific and regioselective manner. wikipedia.org While this compound does not directly participate in common cycloadditions, it can be readily converted into derivatives that can.

One potential pathway involves the dehydration of the ethanol (B145695) moiety to yield 3-aminostyrene. The vinyl group of 3-aminostyrene can then act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azides, leading to the formation of five-membered heterocyclic rings like isoxazolidines or triazoles. uchicago.eduwikipedia.org

Alternatively, the amino group of this compound can be transformed into an azide (B81097) group, yielding 1-(3-azidophenyl)ethanol. This transformation converts the molecule into a 1,3-dipole itself, which can then undergo Huisgen [3+2] cycloaddition with a variety of alkynes (dipolarophiles) to synthesize 1,2,3-triazole rings. This approach is a cornerstone of "click chemistry" and provides an efficient route to highly functionalized heterocyclic systems.

Formation of Nitrogen and Oxygen-Containing Heterocycles

The strategic placement of the amino and hydroxyl functionalities on the phenylethyl framework of this compound enables its participation in cyclization reactions to form heterocycles of significant interest in medicinal and materials chemistry. Classic synthetic methodologies, such as the Skraup-Doebner-von Miller reaction, provide a pathway to quinoline (B57606) derivatives, which are prominent nitrogen-containing heterocycles.

In a notable application of this reaction, this compound can be reacted with α,β-unsaturated carbonyl compounds under acidic conditions to yield substituted quinolines. For instance, the reaction with methyl vinyl ketone, catalyzed by a mixture of iodine and iron in acetic acid, followed by heating, leads to the formation of 7-(1-hydroxyethyl)-4-methylquinoline. This transformation proceeds through a series of steps initiated by the Michael addition of the amino group to the unsaturated ketone, followed by cyclization, dehydration, and subsequent oxidation to furnish the aromatic quinoline ring. The hydroxyl group on the ethyl side chain remains intact throughout this sequence, affording the functionalized quinoline product.

The general scheme for this type of reaction involves the condensation of an aniline derivative with an α,β-unsaturated aldehyde or ketone, a process known as the Doebner-von Miller reaction. The reaction is catalyzed by strong acids, often in the presence of an oxidizing agent to facilitate the final aromatization step.

Below is a summary of a representative reaction for the synthesis of a nitrogen-containing heterocycle from this compound:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) |

| This compound | Methyl vinyl ketone | I2, Fe, Acetic Acid | 7-(1-hydroxyethyl)-4-methylquinoline | 65 |

This reaction highlights the utility of this compound as a building block in the construction of complex heterocyclic systems. The resulting functionalized quinolines can serve as intermediates for the synthesis of a wide range of biologically active molecules and functional materials. Further research into the reactivity of the hydroxyl group could open avenues for the synthesis of oxygen-containing or mixed nitrogen-oxygen heterocycles through subsequent intramolecular cyclization reactions under different conditions.

Computational and Spectroscopic Characterization in 1 3 Aminophenyl Ethanol Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 1-(3-Aminophenyl)ethanol. Each method probes different aspects of the molecule's structure, and together they provide a comprehensive chemical fingerprint.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For (S)-1-(3'-aminophenyl)ethanol, the spectrum recorded in deuterated chloroform (CDCl₃) shows distinct signals corresponding to each proton group. nist.gov The methyl (CH₃) protons appear as a doublet at approximately 1.49 ppm due to coupling with the adjacent methine proton. nist.gov The methine (CH) proton, attached to both the hydroxyl group and the aromatic ring, appears as a quartet around 4.83 ppm. nist.gov The hydroxyl (OH) proton is observed as a broad singlet at 2.07 ppm. nist.gov The aromatic protons on the phenyl ring appear as a series of multiplets between 6.61 and 7.28 ppm, reflecting their different positions on the substituted ring. nist.gov

| Technique | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) nist.gov | -CH₃ | 1.49 | Doublet (d) | 6.45 |

| -OH | 2.07 | Broad Singlet (br, s) | N/A | |

| -CH- | 4.83 | Quartet (q) | 6.4 | |

| Ar-H | 6.61-7.28 | Multiplet (m) | N/A | |

| ¹³C NMR (Predicted) | -CH₃ | ~25 | N/A | N/A |

| -CH(OH)- | ~70 | N/A | N/A | |

| Ar-C | 110-150 | N/A | N/A |

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound displays several characteristic absorption bands. A very broad and strong band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. chegg.com As a primary aromatic amine, the compound is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region; these correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group. orgchemboulder.com Additionally, the N-H bending vibration (scissoring) for a primary amine typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. The C-N stretching vibration for an aromatic amine gives a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3400–3200 | Strong, Broad |

| N-H Stretch (Primary Amine) | 3500–3300 (Two bands) | Medium |

| Aromatic C-H Stretch | 3100–3000 | Weak to Medium |

| Aliphatic C-H Stretch | 3000–2850 | Medium |

| N-H Bend (Primary Amine) | 1650–1580 | Medium |

| Aromatic C=C Stretch | 1600–1450 | Medium |

| Aromatic C-N Stretch | 1335–1250 | Strong |

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring. This aromatic system gives rise to characteristic π → π* electronic transitions. While specific experimental absorption maxima (λmax) for this compound are not detailed in readily available literature, aromatic amines typically exhibit strong absorption bands in the ultraviolet region, often between 230-250 nm and a second, weaker band around 280-300 nm. The presence of both the amino (-NH₂) and hydroxyethyl (-CH(OH)CH₃) substituents on the phenyl ring will influence the exact position and intensity of these absorption bands.

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to identify and quantify compounds in a mixture. For this compound, which has a molecular weight of 137.18 g/mol , the mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The molecular ion peak [M]⁺ would be observed at m/z ≈ 137. In positive ion mode, the protonated molecule [M+H]⁺ is often detected at m/z ≈ 138. chemspider.com

The fragmentation pattern is key to structural confirmation. Two common fragmentation pathways for alcohols are dehydration and alpha-cleavage.

Dehydration: A common fragmentation is the loss of a water molecule (18 Da) from the protonated molecular ion, which would result in a significant fragment ion at m/z ≈ 120 ([M+H-H₂O]⁺). chemspider.com

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would involve the loss of the methyl group (CH₃•, 15 Da), leading to a fragment at m/z 122. The NIST mass spectrometry database lists a prominent peak at m/z 122. nih.gov

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₈H₁₁NO]⁺ | 137.08 | Molecular Ion |

| [M+H]⁺ | [C₈H₁₂NO]⁺ | 138.09 | Protonated Molecule |

| [M+H-H₂O]⁺ | [C₈H₁₀N]⁺ | 120.08 | Loss of Water (Dehydration) |

| [M-CH₃]⁺ | [C₇H₈NO]⁺ | 122.06 | Loss of Methyl Radical (Alpha-Cleavage) |

Computational Chemistry and Molecular Modeling Studies

Computational methods are used to model molecular structures and predict their properties, providing insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for performing conformational analysis to identify the most stable three-dimensional arrangements (conformers or rotamers) of a molecule.

A typical DFT-based conformational analysis would involve:

Potential Energy Surface (PES) Scan: The calculations systematically rotate one or more dihedral angles in small increments.

Energy Calculation: At each increment, the electronic energy of the resulting geometry is calculated using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d,p)).

Geometry Optimization: The geometries corresponding to energy minima on the PES are then fully optimized to find the stable conformers. The structures corresponding to energy maxima are identified as transition states between conformers.

This process allows researchers to determine the relative energies of all stable conformers, their geometric parameters (bond lengths and angles), and the energy barriers to rotation between them. Such studies are crucial for understanding how the molecule's shape influences its physical properties and chemical reactivity. While specific DFT studies focused solely on this compound are not prominent in the literature, this established computational strategy is routinely applied to similar molecules to predict their structural and spectroscopic properties with high accuracy.

Prediction of Molecular Geometry and Electronic Structure

Computational chemistry provides essential tools for predicting the three-dimensional arrangement of atoms and the electronic properties of molecules like this compound. Density Functional Theory (DFT) is a prominent method used for this purpose, offering a balance between accuracy and computational cost. Specifically, the B3LYP functional combined with a basis set such as 6-31G** is frequently employed to optimize molecular geometries and investigate the electronic characteristics of aniline (B41778) derivatives. scispace.com

The geometry optimization process calculates the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the precise spatial orientation of the aminophenyl ring relative to the ethanol (B145695) side chain. Studies on related aniline structures show that DFT methods can accurately reproduce experimental data where available. scispace.com

Furthermore, these computational approaches are used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller energy gap generally suggests higher reactivity. While specific DFT studies on this compound are not widely published, analysis of similar aromatic amines and alcohols allows for the estimation of these fundamental properties. nih.gov

| Parameter | Predicted Value/Characteristic | Method |

| Molecular Geometry | Non-planar structure with rotation around the C-C bond of the ethyl group. | DFT (e.g., B3LYP/6-31G**) |

| Bond Lengths (Illustrative) | C-N, C-O, C-C bond lengths consistent with sp2 and sp3 hybridization. | DFT |

| Bond Angles (Illustrative) | Angles around the aromatic ring ~120°; angles in the ethanol group ~109.5°. | DFT |

| HOMO-LUMO Energy Gap | Moderate gap, indicating relative stability but potential for reactivity at the amine group. | DFT |

| Electron Density | Highest electron density localized on the nitrogen and oxygen atoms. | DFT |

Note: The values in this table are illustrative and based on typical results for similar molecular structures, as specific computational studies for this compound are not extensively available.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target. Given that this compound is a known impurity and structural fragment of Rivastigmine, a prominent therapeutic agent for Alzheimer's disease, the enzyme Acetylcholinesterase (AChE) is a logical and significant biological target for docking studies. nih.govchemicea.com

AChE inhibitors function by blocking the enzyme from breaking down the neurotransmitter acetylcholine, thereby increasing its levels in the brain. nih.gov Docking simulations of potential inhibitors into the AChE active site can predict binding affinity and elucidate the specific molecular interactions responsible for inhibition. The active site of AChE is characterized by a deep and narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS).

Docking studies with Rivastigmine and its analogs reveal key interactions within this gorge. researchgate.netijddd.com These interactions often involve hydrogen bonds, pi-pi stacking, and hydrophobic interactions with specific amino acid residues. For this compound, simulations would explore how its functional groups—the hydroxyl, amino, and phenyl groups—orient themselves to interact with these key residues. The amino group could form hydrogen bonds, while the phenyl ring could engage in pi-pi stacking with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) in the active site. Such simulations can provide a rational basis for its potential biological activity or lack thereof compared to the parent drug, Rivastigmine. nih.gov

| Key Residue in AChE Active Site | Type of Interaction | Potential Role in Binding this compound |

| Trp84, Tyr334 | Pi-Pi Stacking, Cation-Pi | Interaction with the phenyl ring. |

| Ser200, His440 | Hydrogen Bonding (Catalytic Triad) | The hydroxyl group could act as a hydrogen bond donor/acceptor. |

| Tyr121, Phe330 | Hydrophobic/Aromatic | Interaction with the phenyl ring and ethyl group. |

| Asp72, Tyr70 | Hydrogen Bonding, Electrostatic | The amino group could interact with these residues at the peripheral site. |

In Silico Prediction of Biological Activity (PASS) and ADME Properties

In silico methods are invaluable for the early-stage assessment of novel chemical compounds, providing predictions for biological activities and pharmacokinetic properties without the need for immediate synthesis and testing.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the probable biological activities of a compound based on its structural formula. way2drug.com The algorithm compares the structure of the query molecule against a vast database of known bioactive compounds, generating a list of potential activities. genexplain.com Each prediction is associated with two probabilities: Pa (probability of being active) and Pi (probability of being inactive). Activities for which Pa > Pi are considered possible for the compound. A PASS prediction for this compound would generate a spectrum of potential pharmacological effects, mechanisms of action, and even toxicities, helping to guide further experimental investigation.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the pharmacokinetic profile of a compound, influencing its efficacy and safety. Computational models are widely used to predict these properties. sigmaaldrich.comresearchgate.net Key parameters include lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) permeability, plasma protein binding (PPB), and interaction with cytochrome P450 (CYP) enzymes. For this compound, its relatively small size and the presence of polar amino and hydroxyl groups suggest it is likely to have moderate solubility and lipophilicity. The predicted XLogP3 value for the compound is 0.6, indicating a balanced hydrophilic-lipophilic character. nih.gov

| ADME Parameter | Predicted Property | Implication |

| Lipophilicity (XLogP3) | 0.6 nih.gov | Balanced lipophilicity and hydrophilicity, influencing absorption and distribution. |

| Aqueous Solubility (logS) | Moderately Soluble (Illustrative) | Favorable for absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Possible (Illustrative) | Small molecular weight and moderate lipophilicity may allow CNS penetration. |

| Human Intestinal Absorption (HIA) | High (Illustrative) | Likely to be well-absorbed orally based on its structure. |

| CYP450 Inhibition | Potential Inhibitor of some isoforms (Illustrative) | The aromatic amine structure may interact with metabolic enzymes. |

Note: Except for the cited XLogP3 value, other properties in this table are illustrative predictions based on the compound's structure and general principles of ADME modeling.

Electrochemical Investigations of this compound and its Derivatives

Electrochemical methods are powerful for studying the redox properties of molecules, providing insights into their reactivity and potential for undergoing electron transfer reactions.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of electroactive species. rasayanjournal.co.in In a CV experiment, the potential applied to a working electrode is scanned linearly versus time in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the analyte.

For this compound, the primary electroactive moiety is the aromatic amino group. The electrochemical behavior of aniline and its derivatives has been extensively studied. srce.hriaea.org Typically, the aniline group undergoes an oxidation process that can be either reversible or irreversible, depending on the solvent, pH, and scan rate. rasayanjournal.co.in The oxidation usually involves the transfer of electrons from the nitrogen atom, leading to the formation of a radical cation, which can then undergo further reactions such as dimerization or polymerization. researchgate.net

The presence of the hydroxyethyl group on the phenyl ring would influence the electrochemical response. The CV of this compound is expected to show an anodic (oxidation) peak corresponding to the oxidation of the amino group. The position and shape of this peak would provide information on the oxidation potential and the stability of the generated oxidized species. Multiple scans can reveal if polymerization or electrode fouling occurs, which is common with aniline derivatives. researchgate.net

Oxidation Potential Analysis

The oxidation potential is a measure of the ease with which a compound can lose electrons. For aniline derivatives, this potential is highly sensitive to the nature and position of substituents on the aromatic ring. researchgate.net Electron-donating groups (like -OH, -OCH3, -CH3) generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups (like -NO2, -Cl) increase it.

| Compound | Oxidation Peak Potential (Epa vs. reference) | Effect of Substituent |

| Aniline | ~0.8-0.9 V | Reference compound |

| 4-Methylaniline (p-Toluidine) | Lower than aniline | Electron-donating (-CH3) |

| 4-Methoxyaniline (p-Anisidine) | Lower than aniline | Strong electron-donating (-OCH3) |

| 4-Nitroaniline | Higher than aniline | Strong electron-withdrawing (-NO2) |

| This compound | Expected to be slightly lower than aniline | Weak electron-donating (-CH(OH)CH3) |

Note: The potential values are approximate and can vary significantly with experimental conditions (electrode, solvent, pH, etc.). The table serves to illustrate the relative effects of substituents.

Applications of 1 3 Aminophenyl Ethanol in Medicinal and Materials Chemistry

Precursor in Pharmaceutical Research and Drug Synthesis

Chiral amines and alcohols are fundamental building blocks in the pharmaceutical industry, with a significant percentage of commercial drugs containing these functional groups. The presence of a stereogenic center is particularly crucial, as the biological activity of a drug is often exclusive to a single enantiomer.

Building Block for Complex Molecules and Active Pharmaceutical Ingredients

1-(3-Aminophenyl)ethanol serves as a valuable starting material, or synthon, for constructing more complex molecular architectures. While it is structurally related to intermediates in the synthesis of certain active pharmaceutical ingredients (APIs), its primary role is often as a well-defined building block. For instance, it is documented as a related compound and an impurity standard for Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases. researchgate.netnih.gov

However, detailed analysis of established synthesis routes for Rivastigmine indicates that the drug is typically prepared from precursors like 3-hydroxyacetophenone or 3-methoxyacetophenone. researchgate.netjocpr.comresearchgate.net The key chiral intermediate in many of these syntheses is (S)-3-(1-dimethylaminoethyl)phenol, which is then carbamoylated to yield the final drug. researchgate.netemerginginvestigators.org Therefore, this compound is not a direct starting material for Rivastigmine but rather a structural analog used in research and quality control. Its utility lies in its capacity to be modified at the amine and alcohol functional groups to create a library of diverse chemical structures for further investigation.

Role in Synthesis of Chiral Drugs

The synthesis of single-enantiomer drugs is a critical objective in medicinal chemistry to maximize therapeutic efficacy and minimize potential side effects associated with the unwanted enantiomer. enamine.net Chiral molecules like the (R)- and (S)-enantiomers of this compound are part of the "chiral pool," a collection of readily available, enantiomerically pure compounds that can be incorporated into a synthesis to transfer their stereochemistry to the target molecule.

The process often involves leveraging the existing stereocenter of the building block to guide the formation of new stereocenters in a predictable manner, a strategy known as asymmetric synthesis. nih.gov While the principle of using chiral amino alcohols as building blocks is well-established in the synthesis of numerous pharmaceuticals, specific examples detailing the incorporation of enantiopure (R)- or (S)-1-(3-Aminophenyl)ethanol into a specific, named chiral drug are not prominently featured in broadly available literature. nih.govnih.govmdpi.com The application remains largely conceptual within this specific context, though the potential for its use in creating novel chiral APIs is significant.

Development of Chiral Ligands and Catalysts

In the field of materials chemistry, particularly in asymmetric catalysis, the development of effective chiral ligands is paramount. These ligands coordinate to a metal center to create a chiral environment, enabling the catalyst to selectively produce one enantiomer of a product over the other.

Chiral Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis. mdpi.com Their ability to form stable chelate rings with metal atoms, combined with the chirality of their backbone, makes them highly effective at inducing enantioselectivity in a wide range of chemical transformations. The nitrogen and oxygen atoms can coordinate to the metal, creating a rigid catalyst structure that effectively differentiates between the two prochiral faces of a substrate. This principle has been successfully applied in numerous catalytic reactions, including asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. rsc.orgnih.gov

Ligands for Enantioselective Additions (e.g., diethylzinc to aldehydes)

A classic and extensively studied reaction in asymmetric synthesis is the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. nih.gov This reaction produces valuable chiral secondary alcohols. The success of this transformation heavily relies on the chiral catalyst, which is typically formed in situ from a metal salt and a chiral ligand.

Chiral amino alcohols are among the most successful ligands for this reaction. organic-chemistry.org They react with diethylzinc to form a chiral zinc-alkoxide species that catalyzes the addition of a second molecule of diethylzinc to the aldehyde with high enantioselectivity. Research has demonstrated the efficacy of various amino alcohol structures, including those derived from natural products like camphor and carbohydrates, in promoting this transformation. nih.govmdpi.comresearchgate.net Although this compound fits the structural motif of a competent ligand for this type of reaction, specific studies detailing its application or the performance of its derivatives in the enantioselective addition of diethylzinc to aldehydes are not widely documented in scientific literature.

Investigation of Biological Activities of this compound Derivatives

A common strategy in drug discovery is to synthesize derivatives of a core molecule to explore and optimize its biological activity. The functional groups on this compound—the primary amine and the secondary alcohol—are ideal handles for chemical modification.

Derivatives can be readily prepared through reactions such as N-acylation to form amides, or condensation with aldehydes and ketones to form Schiff bases (imines). nih.govmdpi.com These new compounds can then be screened for a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic (anticancer) effects. nih.govscilit.comresearchgate.net For example, Schiff bases as a class of compounds are known to possess significant antibacterial and antifungal properties. nih.gov Similarly, various amide-containing molecules have been investigated for their cytotoxicity against human cancer cell lines. nih.gov

Despite the straightforward potential for creating derivatives from this compound, comprehensive studies that specifically synthesize a series of these derivatives and systematically evaluate their biological activities are not readily found in the reviewed literature. The research in this area tends to focus on derivatives from other, more complex starting materials.

Antibacterial Activity Studies

Derivatives incorporating the aminophenyl structural core have been a subject of investigation for their potential to combat bacterial infections, including those caused by resistant pathogens.

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, prompting research into new chemical entities that can overcome existing resistance mechanisms. Derivatives of aminophenyl ethanol (B145695) and related structures have shown promise in this area. For instance, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and screened against the ESKAPE group of pathogens, which are known for their formidable resistance profiles. These compounds exhibited potent, structure-dependent antimicrobial activity against these challenging bacterial and fungal pathogens researcher.life.

In another study, a series of 3-(Aminophenyl)-1,3-diphenylpropanones, which are aza-Michael adducts derived from chalcones and aromatic amines, were synthesized and evaluated for their antibacterial properties. Several of these compounds, particularly those with fluoro and chloro substitutions on the aromatic ring, demonstrated effective activity against both Gram-positive (Bacillus subtilis, B. cereus) and Gram-negative (Escherichia coli) bacteria researchgate.net.

The table below summarizes the antibacterial activity of selected 3-(Aminophenyl)-1,3-diphenylpropanone derivatives.

| Compound ID | R Group | Test Organism | Minimum Inhibitory Concentration (MIC) µg/mL |

| 1 | H | E. coli | >100 |

| B. subtilis | 100 | ||

| B. cereus | 100 | ||

| 2 | 4-F | E. coli | 25 |

| B. subtilis | 12.5 | ||

| B. cereus | 25 | ||

| 3 | 4-Cl | E. coli | 50 |

| B. subtilis | 25 | ||

| B. cereus | 25 | ||

| Ampicillin | (Standard) | E. coli | 6.25 |

| B. subtilis | 6.25 | ||

| B. cereus | 12.5 |

Data sourced from research on 3-(Aminophenyl)-1,3-diphenylpropanones researchgate.net.

A primary mechanism by which bacteria develop multidrug resistance is through the overexpression of efflux pumps, which are membrane proteins that actively expel antibiotics from the bacterial cell. fishersci.at Consequently, the development of efflux pump inhibitors (EPIs) is a critical strategy to restore the efficacy of existing antibiotics. fishersci.atnih.gov

Research into chalcones, which can be synthesized from precursors like 3-aminoacetophenone (a close relative of this compound), has identified promising EPI activity. A synthesized chalcone, (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one, was investigated for its ability to inhibit the MepA efflux pump in a Staphylococcus aureus strain. researchgate.net While the chalcone itself did not show direct antibacterial activity, it demonstrated a significant ability to inhibit the efflux pump. researchgate.net Molecular docking simulations further suggested that this aminophenyl-containing chalcone acts on the same binding site as known EPIs like chlorpromazine, indicating its potential as a MepA inhibitor. researchgate.net Other studies on different aminophenyl chalcones have confirmed their ability to inhibit NorA and MepA efflux pumps in S. aureus, thereby countering bacterial resistance. nih.gov

By blocking efflux pumps, EPIs can increase the intracellular concentration of antibiotics, thus re-sensitizing resistant bacteria. This synergistic effect is a key focus of antimicrobial research. The aforementioned chalcone, (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one, was shown to synergistically enhance the activity of ciprofloxacin and ethidium bromide against S. aureus. This was evidenced by a significant reduction in the minimum inhibitory concentrations (MICs) of these agents when used in combination with the chalcone. researchgate.net

Similarly, other studies on aminophenyl chalcones have demonstrated synergistic effects with antibiotics like norfloxacin and gentamicin against multidrug-resistant S. aureus strains. This potentiation of antibiotic activity highlights the therapeutic potential of using such derivatives as adjuvants in combination therapy to combat resistant infections. fishersci.at

Antineoplastic and Antitumor Research (as part of larger structures)

The aminophenyl scaffold is a recurring structural motif in the design of novel agents for cancer research. While this compound is not itself an anticancer drug, it represents a structural component that can be incorporated into larger, more complex molecules with potent antitumor activity.

For example, the 1,2,4-triazole ring system is a well-established pharmacophore in numerous anticancer drugs. opulentpharma.com Research into novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which feature an aminophenyl-type structure, has demonstrated significant anticancer activity across various cancer cell lines. opulentpharma.com Likewise, studies on 1,2,4-triazine sulfonamide derivatives have shown these compounds to possess anticancer potential in colon cancer cells by inducing apoptosis and autophagy. nih.gov The synthesis of these and other heterocyclic compounds often involves intermediates containing the aminophenyl group, underscoring its importance in medicinal chemistry for oncology.

Antioxidant Properties of Derivatives

Compounds possessing an aminophenyl group are often investigated for their antioxidant properties, as the amino substituent can donate an electron to scavenge free radicals. The antioxidant activity of various heterocyclic derivatives containing this moiety has been explored.

Studies on novel thiazolo[4,5-b]pyridine derivatives, synthesized through multi-step reactions, have evaluated their antioxidant potential using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results of these in vitro tests help to quantify the ability of these complex molecules to neutralize harmful free radicals. Similarly, research on selenophene and thiophene derivatives with aminocarbonitrile groups has shown that the presence of an amino group in a conjugated ring system typically results in high antiradical activity. These findings suggest that incorporating the this compound structure into larger systems could be a viable strategy for developing new antioxidant agents.

Applications in Material Science and Advanced Organic Synthesis

In the realm of chemical synthesis, this compound is valued as a useful intermediate and building block. Its bifunctional nature, possessing both an amino group and a secondary alcohol, allows it to be a versatile precursor in the construction of more complex molecular architectures.

It is recognized as a key intermediate and a known impurity in the synthesis of Rivastigmine, a pharmaceutical agent used for the treatment of dementia. This highlights its relevance in the field of pharmaceutical process chemistry.

Furthermore, the syn-1,3-amino alcohol motif present in this compound is a dominant structural feature in a wide array of natural products and pharmaceuticals. Advanced synthetic methods, such as palladium-catalyzed allylic C-H amination, have been developed specifically to create these valuable motifs with high selectivity. The availability of this compound provides a ready source of this important structural unit for synthetic chemists. While specific applications in polymer or materials science are not widely detailed, its structure lends itself to potential use in the synthesis of specialty polymers, dyes, or other functional organic materials where the introduction of an aminophenyl group is desired.

Intermediate in Specialty Chemical Production

This compound is a versatile bifunctional molecule, containing both a nucleophilic amino group and a reactive secondary alcohol. This dual functionality makes it a valuable intermediate or building block in the synthesis of more complex specialty chemicals, particularly in the pharmaceutical industry. Its structural backbone, featuring a substituted phenyl ring, is a common motif in a variety of biologically active compounds.

The primary role of this compound as an intermediate is to introduce the 3-(1-hydroxyethyl)aniline moiety into a larger molecular structure. The amino group can undergo a wide range of chemical transformations, such as acylation, alkylation, and diazotization, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. This reactivity allows for the construction of diverse molecular architectures.

A notable application is its use as a precursor or key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is identified as a related compound or impurity in the production of Rivastigmine, a drug used for the treatment of dementia. opulentpharma.com This indicates its role in the synthetic pathway leading to the final drug product or as a starting material for related analogue synthesis. Its utility extends to being a fundamental component for creating libraries of compounds in drug discovery research, where modifications to its amino or alcohol groups can lead to the identification of new therapeutic agents.

Table 1: Properties of this compound as a Chemical Intermediate

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-aminophenyl)ethan-1-ol thermofisher.com |

| CAS Number | 2454-37-7 opulentpharma.comthermofisher.comtcichemicals.comnih.gov |

| Molecular Formula | C₈H₁₁NO opulentpharma.comthermofisher.comnih.govchemspider.com |

| Molecular Weight | 137.18 g/mol opulentpharma.comnih.gov |

| Key Functional Groups | Primary Amine (-NH₂), Secondary Alcohol (-OH) |

| Appearance | White to cream or pale yellow to pale brown crystals or crystalline powder thermofisher.com |

| Melting Point | 64-70 °C thermofisher.com |

Role in Dye Synthesis and Fluorescent Compounds

The chemical structure of this compound contains features that are highly desirable in the synthesis of colorants, including both traditional dyes and advanced fluorescent materials. The core of its utility lies in the aromatic amine group (-NH₂), which acts as a powerful auxochrome—a group that modifies the ability of a chromophore to absorb light, thereby altering the color and intensity of the dye.

In dye synthesis, primary aromatic amines are classic precursors for the production of azo dyes. Through a process called diazotization, the amino group on this compound can be converted into a highly reactive diazonium salt. This salt can then be coupled with various electron-rich aromatic compounds (coupling components), such as phenols or other anilines, to form an azo compound characterized by the -N=N- linkage. This azo bridge creates an extended conjugated system that absorbs light in the visible spectrum, resulting in a colored compound. The specific color of the resulting dye can be fine-tuned by selecting different coupling partners.

In the realm of materials chemistry, aminophenyl derivatives are crucial for creating fluorescent compounds. The aminophenyl moiety can serve as the core or an integral part of a larger fluorophore. The synthesis of complex heterocyclic systems, which often form the basis of fluorescent probes, can utilize intermediates like this compound. scispace.com For example, the synthesis of certain aminofluoresceins involves the reaction of aminophthalic acid derivatives with resorcinol, highlighting the importance of the amino-substituted aromatic ring in the final fluorescent structure. mdpi.com The incorporation of the this compound structure into larger, rigid, and planar molecules can lead to materials with significant quantum yields, making them suitable for applications in optical devices, sensors, and biological imaging. gla.ac.uknih.gov

Table 2: Potential Applications in Dye and Fluorescent Compound Synthesis

| Application Area | Synthetic Role of this compound | Potential Compound Class |

|---|---|---|

| Azo Dyes | Serves as the diazo component after conversion to a diazonium salt. | Monoazo Dyes, Disazo Dyes |

| Fluorescent Probes | Acts as a building block for constructing complex heterocyclic fluorophores. | Furo[2,3-b]pyridines, Benzotriazinones gla.ac.ukresearchgate.net |

| Specialty Pigments | Provides a core structure that can be modified to create insoluble colorants. | Imidazolone-based pigments researchgate.net |

| Oxidative Dyes | Can potentially act as a coupler substance in oxidative hair dye formulations. | 3-Aminophenol derivative analogues google.com |

Future Directions and Emerging Research Avenues for 1 3 Aminophenyl Ethanol

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of sustainable and efficient methods for the synthesis of 1-(3-Aminophenyl)ethanol is a key area of ongoing research. Future efforts will likely focus on novel catalytic systems that offer high enantioselectivity, yield, and environmental compatibility.

One of the most promising approaches involves the use of biocatalysts. Enzymes, such as alcohol dehydrogenases (ADHs), have demonstrated considerable potential for the asymmetric synthesis of chiral alcohols. For instance, research has shown that alcohol dehydrogenase from Hansenula polymorpha (HvADH2) can be effectively used for the synthesis of (S)-1-(3'-aminophenyl)ethanol with high enantiomeric excess. rsc.org Further exploration in this area could involve protein engineering to enhance the stability and activity of these enzymes under industrial process conditions. The development of whole-cell biocatalysts also presents a cost-effective and sustainable alternative to using isolated enzymes. mdpi.com

Chemoenzymatic cascade reactions represent another innovative strategy. These one-pot processes combine the selectivity of biocatalysts with the efficiency of chemical catalysts to streamline synthetic routes and reduce waste. acs.org Future research may focus on designing novel chemoenzymatic cascades for the production of this compound and its derivatives from simple, readily available starting materials.

Furthermore, the development of heterogeneous catalysts for the asymmetric hydrogenation of the corresponding ketone precursor is an active area of investigation. These catalysts offer advantages in terms of reusability and ease of separation from the product mixture, contributing to more sustainable and economical manufacturing processes. researchgate.net

| Catalytic System | Description | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., alcohol dehydrogenases) or whole-cell systems for asymmetric synthesis. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Chemoenzymatic Cascades | Combination of biocatalytic and chemical catalytic steps in a one-pot reaction. | Increased efficiency, reduced waste, simplified purification. |

| Heterogeneous Catalysis | Use of solid-supported catalysts for asymmetric hydrogenation. | Catalyst reusability, ease of product separation, continuous flow potential. |

Development of Derivatized this compound for Targeted Drug Delivery

The structural scaffold of this compound makes it an attractive starting point for the synthesis of new derivatives with potential therapeutic applications. A significant future direction lies in the development of these derivatives for targeted drug delivery systems. By functionalizing the amino or hydroxyl groups, it is possible to attach these molecules to various drug delivery vehicles, such as polymeric nanoparticles and liposomes. nih.goviipseries.orgfrontiersin.orgacs.orgnih.govnih.govtechnologynetworks.com

Polymeric nanoparticles (PNPs) are versatile carriers that can encapsulate a wide range of therapeutic agents, enhancing their stability and controlling their release. nih.goviipseries.orgacs.org Derivatives of this compound could be designed to be incorporated into the polymer matrix or conjugated to the surface of nanoparticles to facilitate targeted delivery to specific cells or tissues.

Liposomes, which are microscopic vesicles composed of lipid bilayers, offer another promising platform for targeted drug delivery. nih.govmeddocsonline.org The amphiphilic nature of certain this compound derivatives could allow for their incorporation into the lipid bilayer of liposomes, potentially enhancing the delivery of encapsulated drugs.

A notable example of the therapeutic potential of related structures is the investigation of β-amino alcohol derivatives as inhibitors of the Toll-like receptor 4 (TLR4) mediated inflammatory response, highlighting their potential as antiseptic agents. nih.gov This underscores the prospect of designing this compound derivatives with specific biological activities for targeted therapies.

| Delivery System | Description | Potential Application for this compound Derivatives |

| Polymeric Nanoparticles | Sub-micron sized particles made from biocompatible and biodegradable polymers. | Encapsulation or surface conjugation for controlled release and targeted delivery of therapeutics. |

| Liposomes | Spherical vesicles composed of one or more lipid bilayers. | Incorporation into the lipid membrane to enhance drug solubility and delivery. |

Advanced Spectroscopic Investigations of Reaction Mechanisms Involving this compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are expected to play a pivotal role in these investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly kinetic NMR studies, offers another avenue for detailed mechanistic analysis. nih.govnih.govmagritek.commagritek.comuni-mainz.de Real-time NMR can provide quantitative data on the concentration of reactants, intermediates, and products throughout a reaction, allowing for the determination of rate constants and the elucidation of complex reaction pathways.

Computational chemistry will likely be used in conjunction with these experimental techniques to provide a more complete picture of the reaction mechanisms at a molecular level.

| Spectroscopic Technique | Information Provided | Application to this compound Research |

| In situ FTIR | Real-time changes in functional groups. | Monitoring reaction progress, identifying intermediates, optimizing reaction conditions. |

| Kinetic NMR | Quantitative concentration changes of species over time. | Determining reaction kinetics, elucidating reaction mechanisms. |

Integration of Machine Learning and AI in Predicting Reactivity and Bioactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research, and this compound is no exception. These computational tools can accelerate the discovery and development of new catalysts and derivatives with desired properties.

AI algorithms can be employed in the design of novel catalysts for the synthesis of this compound. digitellinc.comjoaiar.orgoaepublish.comarxiv.org By analyzing large datasets of catalytic reactions, ML models can identify complex relationships between catalyst structure and performance, guiding the rational design of more efficient and selective catalysts.

Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can be used to predict the biological activity of novel derivatives of this compound. nih.govnih.govmdpi.compreprints.orgmdpi.com These models correlate the structural features of molecules with their biological activities, enabling the virtual screening of large compound libraries to identify promising candidates for further experimental investigation. This approach can significantly reduce the time and cost associated with drug discovery.

Furthermore, AI can be utilized to predict the reactivity of this compound in various chemical transformations, aiding in the design of new synthetic routes and the optimization of reaction conditions.

| AI/ML Application | Description | Relevance to this compound |

| Catalyst Design | Using AI to predict the performance of new catalysts. | Accelerating the discovery of efficient and sustainable catalysts for synthesis. |

| QSAR Modeling | Predicting the biological activity of molecules based on their structure. | Identifying novel derivatives with potential therapeutic applications. |

| Reactivity Prediction | Using ML to forecast the outcome of chemical reactions. | Designing new synthetic pathways and optimizing reaction conditions. |

Exploitation of this compound in Green Chemistry Processes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding chemical research and industrial processes. This compound, particularly when derived from renewable feedstocks, has the potential to be a valuable building block in green chemistry.

One of the key areas of exploration is the use of this compound in the synthesis of biobased polymers. researchgate.netnih.govrsc.org As a bifunctional molecule containing both an amino and a hydroxyl group, it can be used as a monomer in the production of a variety of polymers, such as polyamides and polyurethanes. The development of polymers from renewable resources is a critical step towards a more sustainable chemical industry.

Furthermore, the biocatalytic synthesis routes discussed in section 6.1 align perfectly with the principles of green chemistry. These processes often utilize water as a solvent, operate at mild temperatures and pressures, and generate minimal waste.

The use of this compound in the development of greener solvents, such as ionic liquids or deep eutectic solvents, could also be an interesting area of future research. Its structural features might be leveraged to design novel solvent systems with desirable properties and a lower environmental impact.

| Green Chemistry Application | Description | Potential of this compound |

| Biobased Polymers | Synthesis of polymers from renewable resources. | Can serve as a monomer for the production of sustainable polyamides, polyurethanes, etc. |

| Biocatalytic Synthesis | Use of enzymes and microorganisms in chemical synthesis. | Enables the production of this compound through environmentally friendly processes. |

| Green Solvents | Development of environmentally benign solvent systems. | Potential component in the design of novel ionic liquids or deep eutectic solvents. |

常见问题

Q. What are the common synthetic routes for 1-(3-Aminophenyl)ethanol and their comparative efficiencies?

this compound can be synthesized via:

- Biocatalytic reduction : Using Linum usitatissimum seeds to reduce 3-nitroacetophenone, achieving high conversion rates (92.1–99%) .

- Chemical reduction : Catalytic hydrogenation (H₂/Pd-C) of nitro precursors, as demonstrated in the synthesis of (S)-1-(3-aminophenyl)ethanol from (S)-1-(3-nitrophenyl)ethanol .

- Multi-step organic synthesis : For example, acetylation of 3-aminophenyl derivatives followed by reduction, with yields influenced by reaction conditions (e.g., 48.3% yield under optimized NaOH/ethanol conditions) .

Key Variables : Catalyst type (biological vs. chemical), solvent systems (ethanol/water), and stereochemical control mechanisms.

Q. How is this compound characterized using spectroscopic methods?

- NMR Spectroscopy : NMR confirms the presence of aromatic protons (δ 6.5–7.8 ppm) and hydroxyl/amine groups (broad signals at δ 5.3 ppm) .

- IR Spectroscopy : Peaks at 3363 cm (N–H/O–H stretch) and 1615 cm (C=O/C=C stretch) .

- Optical Rotation : Critical for chiral purity; e.g., (S)-enantiomers measured via digital polarimetry (Perkin-Elmer 241) .

Best Practices : Use deuterated solvents (DMSO-d6) for NMR and validate purity via melting point analysis (e.g., 94–98°C for intermediates) .

Q. What are the key physicochemical properties of this compound critical for experimental handling?

Q. How can biocatalytic methods be optimized for enantioselective synthesis of this compound?

- Substrate Engineering : Use sterically hindered nitro precursors (e.g., 3-nitroacetophenone) to enhance enantioselectivity in Linum usitatissimum-catalyzed reductions .

- Reaction Monitoring : Employ TLC or HPLC to track conversion kinetics and optimize reaction time (6–12 hr) .

- Post-Synthesis Resolution : Separate racemic mixtures via chiral tartaric acid derivatives, achieving >99% enantiomeric excess (ee) .

Challenges : Microbial contamination in biocatalytic systems; mitigate via sterile filtration .

Q. What strategies resolve contradictions in reaction yields under varying catalytic conditions?

- Case Study : Conflicting yields (11.2% vs. 48.3%) in acetylation reactions highlight the role of substituent positioning. Ortho-substituents reduce reactivity due to steric hindrance .

- DOE Approaches : Use factorial design to test variables (temperature, catalyst loading) and identify optimal conditions (e.g., 20°C for NaOH/ethanol systems) .

Key Insight : Cross-validate results using computational docking (AutoDock4) to predict steric/electronic effects .

Q. How does the compound's stereochemistry influence its bioactivity in pharmacological applications?

- Tubulin Inhibition : (S)-enantiomers exhibit higher binding affinity to tubulin (IC₅₀ = 160 nM) compared to (R)-forms, as shown in pyrrole-derived anticancer agents .

- Metabolic Stability : Chiral centers impact cytochrome P450 metabolism; (S)-configurations show longer half-lives in vivo .

Methodology : Compare enantiomer activity via in vitro cytotoxicity assays (e.g., MTT) and molecular dynamics simulations .

Q. What computational approaches predict the reactivity of this compound derivatives?

- Docking Studies : AutoDock4 evaluates binding modes with biological targets (e.g., tubulin) using flexible sidechain algorithms .

- Crystallographic Analysis : Mercury CSD 2.0 identifies packing patterns and intermolecular interactions in crystal structures .

Application : Predict regioselectivity in Friedel-Crafts acylations using electron density maps .

Q. How do structural modifications enhance its efficacy as a tubulin polymerization inhibitor?

- Derivative Design : Introducing trifluoromethyl groups (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)ethanol) enhances hydrophobicity and binding to tubulin’s colchicine site .

- Hybrid Molecules : Conjugation with quinazolinone scaffolds improves antiproliferative activity (e.g., 60% yield in hybrid syntheses) .

Validation : Assess polymerization inhibition via fluorescence-based assays and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。